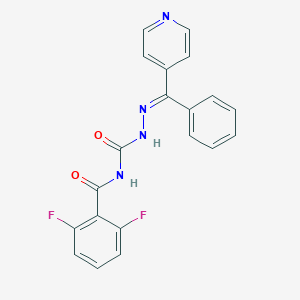![molecular formula C18H18N6OS B287826 N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, commonly known as MMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of MMPTC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
MMPTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and exhibits antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMPTC in lab experiments is its low toxicity and high selectivity towards specific targets. However, its hydrophobic nature and poor solubility in water can make it difficult to work with, and its stability under different conditions needs to be carefully evaluated.
Direcciones Futuras
There are several potential future directions for the use of MMPTC in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
In conclusion, MMPTC is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
Métodos De Síntesis
MMPTC is synthesized through a multi-step process involving the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with thiosemicarbazide and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. The final product is obtained through the reaction of the intermediate product with acetic anhydride and glacial acetic acid.
Aplicaciones Científicas De Investigación
MMPTC has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
Fórmula molecular |
C18H18N6OS |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6OS/c1-12-8-6-7-11-15(12)19-18(26)22-21-17(25)16-13(2)24(23-20-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,21,25)(H2,19,22,26) |
Clave InChI |
NTMUQFYIONANPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)

![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)